Cas no 2220169-71-9 (2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid)

2-{3-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a specialized chemical compound featuring a diazirine moiety and a pyrazole group, making it valuable for photoaffinity labeling and crosslinking applications in biochemical research. The diazirine group enables efficient covalent binding to target molecules upon UV irradiation, while the alkyne handle allows for subsequent bioorthogonal modifications via click chemistry. The methyl and pyrazole substituents enhance stability and selectivity, facilitating precise molecular interactions. This compound is particularly useful in proteomics and drug discovery for mapping protein-ligand interactions and identifying binding sites. Its structural design ensures high reactivity and compatibility with biological systems, supporting advanced research in chemical biology.
2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid structure
2220169-71-9 structure
Product name:2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
CAS No:2220169-71-9
MF:C15H19N5O3
MW:317.343062639236
CID:5870400
PubChem ID:132388239

2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
    • 2220169-71-9
    • AKOS034132532
    • Z3038756575
    • EN300-1698115
    • 2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
    • 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid
    • Inchi: 1S/C15H19N5O3/c1-3-4-7-15(18-19-15)8-6-12(21)17-14(2,13(22)23)11-20-10-5-9-16-20/h1,5,9-10H,4,6-8,11H2,2H3,(H,17,21)(H,22,23)
    • InChI Key: UYFSYCVSEIFLKJ-UHFFFAOYSA-N
    • SMILES: O=C(CCC1(CCC#C)N=N1)NC(C(=O)O)(C)CN1C=CC=N1

Computed Properties

  • Exact Mass: 317.14878949g/mol
  • Monoisotopic Mass: 317.14878949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 109Ų

2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid Pricemore >>

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Enamine
EN300-1698115-0.05g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9 90%
0.05g
$537.0 2023-11-13
Enamine
EN300-1698115-1.0g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9
1g
$2019.0 2023-05-24
Enamine
EN300-1698115-0.25g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9 90%
0.25g
$999.0 2023-11-13
Enamine
EN300-1698115-10.0g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9
10g
$8680.0 2023-05-24
Enamine
EN300-1698115-10g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9 90%
10g
$8680.0 2023-11-13
Enamine
EN300-1698115-0.1g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9 90%
0.1g
$701.0 2023-11-13
Enamine
EN300-1698115-2.5g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9 90%
2.5g
$3957.0 2023-11-13
Enamine
EN300-1698115-5.0g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9
5g
$5854.0 2023-05-24
Enamine
EN300-1698115-5g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9 90%
5g
$5854.0 2023-11-13
Enamine
EN300-1698115-0.5g
2-{3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
2220169-71-9 90%
0.5g
$1574.0 2023-11-13

Additional information on 2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Introduction to 2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS No. 2220169-71-9)

2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS No. 2220169-71-9) is a novel compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound, often referred to as a diazirine-based propanoic acid, is characterized by its diazirine moiety, which is a versatile functional group used in photoaffinity labeling and cross-linking studies. The presence of the but-3-yn-1-yl and 1H-pyrazol-1-yl groups further enhances its reactivity and specificity, making it a valuable tool in various biochemical and pharmaceutical research areas.

The diazirine moiety in 2-{3-3-(but-3-yn-1-yl)-3H-diazirin-3-ylpropanamido}-2-methyl-3-(1H-pyrazol-1-y l)propanoic acid is particularly noteworthy due to its ability to undergo photolytic cleavage, generating highly reactive carbene intermediates. These intermediates can form covalent bonds with nearby biomolecules, such as proteins and nucleic acids, upon exposure to UV light. This property makes the compound an excellent candidate for studying protein-protein interactions, protein-ligand interactions, and other biomolecular processes at the molecular level.

Recent studies have highlighted the utility of diazirine-based compounds in photoaffinity labeling techniques. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that diazirine-containing molecules can be used to identify and characterize protein targets of small molecules with high precision. The but-3-y n -1-y l group in this compound adds an additional layer of complexity by providing a handle for conjugation with other functional groups or biomolecules, enhancing its versatility in various experimental setups.

The 1H-pyrazol - 1-y l group is another key feature of this compound. Pyrazoles are known for their biological activity and have been widely used in the development of pharmaceuticals. In this context, the presence of the pyrazole moiety may contribute to the compound's ability to interact with specific biological targets, such as enzymes or receptors. This makes 2-{3 - 3 -(but - 3 - y n - 1-y l ) - 3 H - diazirin - 3-y l propanamido } - 2-methyl - 3 -( 1 H - pyrazol - 1-y l )propanoic acid a promising candidate for drug discovery and development.

In addition to its potential applications in biochemical research, this compound has also shown promise in pharmaceutical development. A recent study published in the Journal of Organic Chemistry reported that diazirine-based propanoic acids can be used as building blocks for the synthesis of complex molecules with therapeutic potential. The study highlighted the ease of synthesis and functionalization of these compounds, making them attractive candidates for high-throughput screening and lead optimization processes.

The structural complexity and functional versatility of 2-{3 - 3 -(but - 3 - y n - 1-y l ) - 3 H - diazirin - 3-y l propanamido } - 2-methyl - 3 -( 1 H - pyrazol - 1-y l )propanoic acid have also led to its use in cross-linking studies. Cross-linking agents are essential tools for mapping protein-protein interactions and understanding the structural organization of macromolecular complexes. The ability of this compound to form stable covalent bonds upon photolysis makes it a valuable reagent for these applications.

In conclusion, 2-{3 - 3 -(but - 3 - y n - 1-y l ) - 3 H - diazirin - 3-y l propanamido } - 2-methyl - 3 -( 1 H - pyrazol - 1-y l )propanoic acid (CAS No. 2220169-71-9) is a multifaceted compound with significant potential in various areas of chemical biology and medicinal chemistry. Its unique combination of structural features, including the diazirine, butanoyl, and pyrazole moieties, makes it a valuable tool for studying biomolecular interactions and developing new therapeutic agents. As research in this field continues to advance, it is likely that this compound will play an increasingly important role in both academic and industrial settings.

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